Tetralin-2,5-diol

Descripción general

Descripción

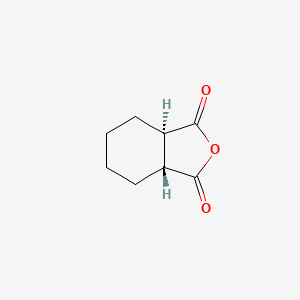

Tetralin-2,5-diol is a derivative of Tetralin (1,2,3,4-tetrahydronaphthalene), a recalcitrant compound that consists of an aromatic and an alicyclic ring . It is found in crude oils, produced industrially from naphthalene or anthracene, and widely used as an organic solvent .

Synthesis Analysis

In a study, six synthetic analogs of EGCG sharing a common tetralindiol dibenzoate core were synthesized and fully characterized by ¹H NMR, ¹³C NMR, HRMS and IR spectroscopies, and X-ray crystallography .Molecular Structure Analysis

Structural analysis revealed that the molecular shapes of these dibenzoate esters of tetralindiol are significantly different from that of previously reported dimandelate esters or monobenzoate esters, as the acid moieties extend far from the bicyclic system without folding back over the tetralin fragment .Chemical Reactions Analysis

Modeling analysis reveals the key reaction pathways in tetralin decomposition and PAHs formation . The H-atom abstraction reactions by H, O, and OH are found to control the consumption of tetralin in the lean flame, while those by H play the dominant role in the rich flame .Physical And Chemical Properties Analysis

Tetralin is a colorless liquid with a density of 0.970 g/cm³ . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Tetralin

Tetralin-2,5-diol is used in the synthesis of Tetralin, an important hydrogen donor solvent used for biomass liquefaction . The synthesis of Tetralin is achieved via Naphthalene Hydrogenation in Supercritical Conditions using Polymer-Stabilized Pt Nanoparticles . The transformation rates in Supercritical hexane were much higher allowing process intensification .

Hydrogenation and Dehydrogenation of Tetralin

Tetralin-2,5-diol is used in the hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading . This process uses NiMo/Al2O3 and CoMo/Al2O3 catalysts heated inductively with 3 mm steel balls . The focus is to augment and create uniform temperature in the vicinity of the CAtalytic upgrading PRocess In-situ (CAPRI) combined with the Toe-to-Heel Air Injection (THAI) process .

Pharmaceuticals Synthesis

Tetralin-2,5-diol possesses unique properties that make it valuable for various applications, including the synthesis of pharmaceuticals. Its versatile nature plays a crucial role in advancing scientific knowledge.

Catalysis Studies

Tetralin-2,5-diol is also used in catalysis studies. Its unique properties and versatility make it a valuable material in this field.

Mecanismo De Acción

Target of Action

Tetralin-2,5-diol, a derivative of tetralin, is primarily targeted by microbial enzymes for biocatalytic oxidation . The enzymes involved in this process are active under mild reaction conditions, allowing the controlled transformation of less stable substrates .

Mode of Action

The mode of action of Tetralin-2,5-diol involves the dioxygenation of tetralin to 1,2,5,6,7,8-hexahydro-cis-naphthalene diol and the subsequent chemical rearrangement to 5,6,7,8-tetrahydro-1-naphthol . This process is facilitated by the hydroxylating enzymes, which allow for specific hydroxylation at different sites of initial oxidative attack .

Biochemical Pathways

The catabolism of tetralin in certain microbial strains proceeds via initial hydroxylation of the benzene nucleus at positions C-5 and C-6, resulting in the formation of the corresponding cis-dihydro diol . Subsequently, the dihydro diol is dehydrogenated by a NAD-dependent dehydrogenase to 5,6,7,8-tetrahydro-1,2-naphthalene diol . The aromatic ring is then cleaved in the extradiol position by a catechol-2,3-dioxygenase .

Result of Action

The result of Tetralin-2,5-diol’s action is the formation of various oxygenated derivatives of tetralin, which are of interest to pharmaceutical industries as precursors for the production of hormone-analogs, sedatives, and tranquilizers . Additionally, the benzoate diesters of cis-tetralin-2,3-diol have shown higher activities than EGCG in the inhibition of proteasome .

Action Environment

The action of Tetralin-2,5-diol is influenced by environmental factors such as the concentration of tetralin in the incubation media . Lowering the concentration of tetralin in the incubation media allows for growth in several enrichment cultures . An aqueous concentration of approximately 100 μmol/liter already impairs growth, whereas quantities above the saturation concentration (approximately 125 μmol/liter) fully inhibit growth of the starved cells .

Safety and Hazards

Direcciones Futuras

The ability of microorganisms to degrade a variety of environmental pollutants and to use them as growth substrates is a powerful tool to clean up hazardous contaminants that are causing irreversible damage to the biosphere . Tetralin is a perfect model compound for specific hydroxylation since different sites of initial oxidative attack can be envisaged . Moreover, different oxygenated derivatives of tetralin are of interest to pharmaceutical industries as precursors for the production of hormone-analogs, sedatives, and tranquilizers .

Propiedades

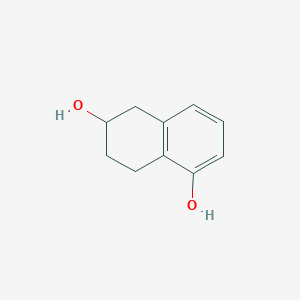

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,11-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPCSMSHLXZWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498625 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

CAS RN |

35697-11-1 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35697-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)